molecular formula C15H10ClN5O B4780311 7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4780311
M. Wt: 311.72 g/mol
InChI Key: CNARUHCFNJYPJA-UHFFFAOYSA-N
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Description

7-(2-Chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidine core substituted with a 2-chlorobenzyl group at position 6. Its structural complexity arises from the integration of three aromatic systems (pyridine, triazole, and pyrimidine), which confer unique electronic and steric properties. The 2-chlorobenzyl substituent enhances lipophilicity and may influence binding interactions in biological systems .

Properties

IUPAC Name

11-[(2-chlorophenyl)methyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5O/c16-12-4-2-1-3-10(12)8-20-6-5-13-11(14(20)22)7-17-15-18-9-19-21(13)15/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNARUHCFNJYPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C(C2=O)C=NC4=NC=NN34)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors One common approach includes the cyclization of appropriate intermediates under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. Additionally, purification steps such as recrystallization or chromatography would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols .

Scientific Research Applications

7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it might modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Structural Differences

Key analogues differ in substituent type, position, and heterocyclic ring arrangements:

Compound Name Substituents Core Structure Molecular Weight (g/mol) Key Features
7-(2-Chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-Chlorobenzyl at position 7 Pyrido[3,4-e]triazolo[1,5-a]pyrimidine ~370–385 (estimated) Ortho-chlorine enhances steric effects; planar core enables π–π stacking
2-(4-Chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 4-Chlorophenyl at position 2; 2-methoxyethyl at position 7 Same core 351.4 Para-chlorine reduces steric hindrance; methoxyethyl improves solubility
7-(Pyridin-2-ylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one Trifluoromethyl at position 2; pyridinylmethyl at position 7 Same core ~400 (estimated) Trifluoromethyl increases metabolic stability and lipophilicity
7-(2-Methoxybenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2-Methoxybenzyl at position 7 Same core ~370 (estimated) Methoxy group enhances electronic effects; potential for H-bonding

Physicochemical Properties

  • Lipophilicity (LogP) : The 2-chlorobenzyl group increases LogP (~3.5) compared to methoxyethyl (LogP ~2.1) but remains lower than trifluoromethyl derivatives (LogP ~4.2) .
  • Solubility : Polar substituents (e.g., hydroxypropyl in 7-(3-hydroxypropyl) derivatives) improve aqueous solubility, critical for bioavailability .

Key Research Findings

  • Aromatic vs. Alkyl Substituents: Benzyl groups enhance aromatic stacking, while alkyl chains (e.g., methoxypropyl) favor hydrophobic interactions .
  • Thermodynamic Stability : X-ray crystallography reveals that fused triazolo-pyrimidine cores adopt planar conformations, stabilizing ligand-receptor complexes .

Biological Activity

The compound 7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one , with the CAS number 940989-75-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₉ClN₈O
  • Molecular Weight : 364.75 g/mol
  • Chemical Structure : The compound features a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core substituted with a 2-chlorobenzyl group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Core : Utilizing cyclization reactions with appropriate precursors.
  • Substitution Reactions : Introduction of the 2-chlorobenzyl group via electrophilic aromatic substitution.

Anticancer Properties

Recent studies have indicated that compounds within the same structural class exhibit significant anticancer activity. For instance:

  • Cell Line Studies : The antiproliferative activity of related triazolo-pyrimidine compounds was evaluated against various cancer cell lines (breast, colon, lung). The most potent derivatives demonstrated IC₅₀ values in the low nanomolar range (e.g., IC₅₀ = 0.87 nM against HCT-116 cells) .
CompoundCell LineIC₅₀ (nM)
Compound AHCT-1160.87
Compound BHepG-265.08

The proposed mechanisms through which these compounds exert their biological effects include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in DNA synthesis and repair.
  • Receptor Modulation : Interaction with cellular receptors to alter signaling pathways.

Research has shown that similar compounds can induce apoptosis and disrupt cell cycle progression in cancer cells by causing DNA damage .

Study on Structural Variants

A comparative study involving structural analogs highlighted that modifications to the chlorobenzyl moiety significantly influenced biological activity. For example:

  • A derivative with a different substituent exhibited reduced binding affinity to target receptors but retained anticancer properties through alternative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(2-chlorobenzyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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